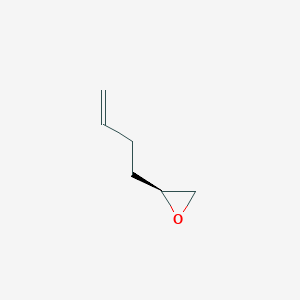

(S)-1,2-Epoxy-5-hexene

Description

BenchChem offers high-quality (S)-1,2-Epoxy-5-hexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,2-Epoxy-5-hexene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-but-3-enyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOUUYKIVSIAR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426430 | |

| Record name | (2S)-2-(But-3-en-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137688-21-2 | |

| Record name | (2S)-2-(3-Buten-1-yl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137688-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(But-3-en-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(3-buten-1-yl)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1,2-Epoxy-5-hexene: Properties, Synthesis, and Reactivity

Introduction: A Versatile Chiral Building Block

(S)-(-)-1,2-Epoxy-5-hexene, a chiral epoxide, stands as a pivotal intermediate in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1][2] Its unique bifunctional nature, possessing both a reactive epoxide ring and a terminal alkene, allows for orthogonal chemical modifications, making it a valuable scaffold for constructing complex molecular architectures.[3] The defined (S)-stereochemistry at one of its two stereocenters offers a distinct advantage in asymmetric synthesis, enabling the preparation of enantiomerically pure target molecules. This guide provides an in-depth exploration of the chemical and physical properties of (S)-1,2-Epoxy-5-hexene, details its most effective synthetic routes, and examines the principles governing its reactivity, offering a comprehensive resource for researchers and drug development professionals.

Molecular Structure and Stereochemistry

(S)-1,2-Epoxy-5-hexene, with the chemical formula C₆H₁₀O, is comprised of a six-carbon chain.[1] An epoxide (oxirane) ring is located at the C1 and C2 positions, and a carbon-carbon double bond is present between C5 and C6. The designation "(S)" refers to the stereochemical configuration at the C2 carbon of the epoxide ring, which is a chiral center. The IUPAC name for this compound is (S)-2-(But-3-en-1-yl)oxirane.[4]

The presence of the strained three-membered epoxide ring is the primary driver of its reactivity.[5] The combination of angle and torsional strain makes the C-O bonds susceptible to nucleophilic attack, leading to ring-opening.[5]

Molecular Structure of (S)-1,2-Epoxy-5-hexene

Caption: 2D structure of (S)-1,2-Epoxy-5-hexene.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectroscopic properties of (S)-1,2-Epoxy-5-hexene is essential for its effective use in synthesis, including for reaction monitoring, purification, and characterization of subsequent products.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 137688-21-2 | [1][2] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Boiling Point | 119-121 °C (at 760 mmHg) | |

| Density | 0.87 g/mL (at 25 °C) | |

| Refractive Index (n²⁰/D) | 1.425 | |

| Optical Rotation | [α]²⁰/D -13.5° (neat) | [Typical value, specific rotation can vary with purity] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere. |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of (S)-1,2-Epoxy-5-hexene.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a distinct fingerprint of the molecule's proton environments. Key expected signals include:

-

Vinyl Protons (C5-H, C6-H₂): A complex multiplet between 5.0-6.0 ppm.

-

Epoxide Protons (C1-H₂, C2-H): Signals typically found in the 2.4-3.1 ppm range. The diastereotopic protons on C1 will appear as distinct signals, often as doublets of doublets, coupling to the C2 proton. The C2 proton will appear as a multiplet.

-

Allylic and Alkyl Protons (C3-H₂, C4-H₂): Multiplets in the 1.4-2.3 ppm region.[6][7]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Vinyl Carbons: ~138 ppm (C5) and ~115 ppm (C6).

-

Epoxide Carbons: ~52 ppm (C2) and ~47 ppm (C1).

-

Alkyl Carbons: Signals for C3 and C4 will appear in the upfield region of the spectrum.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying key functional groups.

-

C=C Stretch: A weak absorption around 1640 cm⁻¹.

-

=C-H Stretch: A peak just above 3000 cm⁻¹ (typically ~3075 cm⁻¹).

-

Epoxide Ring Vibrations: Characteristic peaks include a symmetric ring breathing (or C-O-C symmetric stretch) around 830-950 cm⁻¹ and an asymmetric ring breathing (or C-O-C asymmetric stretch) near 1250 cm⁻¹.[8][9]

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z = 98. Key fragmentation patterns would involve the loss of fragments such as C₂H₃ (vinyl) or C₃H₅.[10]

Synthesis of Enantiopure (S)-1,2-Epoxy-5-hexene

The preparation of enantiomerically pure (S)-1,2-Epoxy-5-hexene is paramount for its application in asymmetric synthesis. Two primary, scalable strategies have been established: the hydrolytic kinetic resolution of the corresponding racemic epoxide and the asymmetric synthesis from a chiral precursor.[11]

Method 1: Hydrolytic Kinetic Resolution (HKR) via Jacobsen's Catalyst

This is a robust and widely adopted method that begins with the non-selective epoxidation of a commodity chemical, 1,5-hexadiene, followed by the selective reaction of one enantiomer of the resulting racemic epoxide.[6][11]

Causality and Expertise: The core of this method lies in the Jacobsen-Katsuki epoxidation and subsequent hydrolytic kinetic resolution. The epoxidation of 1,5-hexadiene with an oxidant like meta-chloroperoxybenzoic acid (mCPBA) is a straightforward process that yields racemic 1,2-epoxy-5-hexene.[11] The critical, value-adding step is the HKR. This process utilizes a chiral (salen)Co(II) complex, known as Jacobsen's catalyst.[12][13] In the presence of water, this catalyst stereoselectively catalyzes the ring-opening of the (R)-enantiomer to form the corresponding diol, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.[11] The choice of the (R,R)-catalyst to resolve the (S)-epoxide is based on the well-established mechanistic understanding of this catalyst system. The separation of the unreacted (S)-epoxide from the more polar diol is readily achieved by distillation or chromatography.

Workflow: Synthesis of (S)-1,2-Epoxy-5-hexene via HKR

Caption: Scalable synthesis of (S)-1,2-epoxy-5-hexene.

Experimental Protocol: Hydrolytic Kinetic Resolution

This protocol is adapted from established literature procedures.[11]

-

Catalyst Activation: In a reaction vessel under an inert atmosphere, add the (R,R)-Jacobsen's (salen)Co(II) catalyst (typically 0.2-0.5 mol%). Add toluene and stir to dissolve. To activate the catalyst to the Co(III) state, bubble air through the solution for 10-15 minutes, then add glacial acetic acid (2 mol%).

-

Reaction Setup: Add racemic 1,2-epoxy-5-hexene (1.0 equiv) to the activated catalyst solution.

-

Resolution: Cool the mixture to 0-4°C in an ice bath. Add water (0.55 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir vigorously for 12-24 hours.

-

Monitoring: The reaction progress and enantiomeric excess (ee) of the remaining epoxide can be monitored by chiral GC analysis.

-

Workup and Purification: Once the desired ee is reached (typically >99% for the epoxide at ~55% conversion), the reaction mixture is filtered to recover the catalyst. The organic phase is then washed, dried, and concentrated. The final product, (S)-1,2-epoxy-5-hexene, is purified from the diol byproduct by vacuum distillation.

Method 2: Asymmetric Synthesis from (R)-Epichlorohydrin

This approach builds the target molecule from a readily available chiral starting material, (R)-epichlorohydrin.

Causality and Expertise: This strategy leverages the existing stereocenter in (R)-epichlorohydrin. The key transformation is a nucleophilic ring-opening of the epoxide with a Grignard reagent, specifically allylmagnesium chloride, in the presence of a copper(I) catalyst.[6][14] The copper catalyst facilitates a regioselective Sₙ2' type reaction, where the allyl group adds to the C3 position, displacing the chloride and opening the epoxide to form a chlorohydrin intermediate. Subsequent treatment with a base, such as sodium hydroxide, promotes an intramolecular Williamson ether synthesis: the alkoxide formed deprotonates the hydroxyl group, which then displaces the chloride to form the new epoxide ring, yielding the desired (S)-1,2-epoxy-5-hexene. This route is often favored for its cost-effectiveness and high overall yield.[6]

Key Reactions and Synthetic Utility

The synthetic power of (S)-1,2-epoxy-5-hexene stems from the high reactivity of the epoxide ring towards a wide array of nucleophiles. These ring-opening reactions are typically highly regioselective and stereospecific.

Nucleophilic Ring-Opening

The regioselectivity of the ring-opening is dictated by the reaction conditions.

-

Basic or Neutral Conditions (Sₙ2 Mechanism): Under basic or neutral conditions, strong nucleophiles (e.g., RO⁻, RS⁻, CN⁻, R₂CuLi, Grignard reagents) will attack the least sterically hindered carbon atom, which is the C1 position.[15][16][17] This is a classic Sₙ2 reaction, proceeding with an inversion of stereochemistry at the site of attack. The attack occurs from the backside relative to the C-O bond being broken.

Mechanism: Ring-Opening with a Strong Nucleophile

Caption: Sₙ2 ring-opening of (S)-1,2-epoxy-5-hexene.

-

Acidic Conditions (Sₙ1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[5] The nucleophile (which is often weak, like H₂O or an alcohol) then attacks. In this case, the attack occurs preferentially at the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the transition state.[5] While the reaction still proceeds with an overall anti-addition, the regioselectivity is reversed compared to basic conditions.

This predictable and controllable reactivity makes (S)-1,2-epoxy-5-hexene a cornerstone in the synthesis of chiral alcohols, amino alcohols, and other key intermediates for pharmaceuticals such as the anticancer drug Halaven.[11]

Safety and Handling

(S)-1,2-Epoxy-5-hexene is a flammable liquid and should be handled with appropriate precautions.[18] It is harmful if swallowed, inhaled, or in contact with skin.[16] It is also suspected of causing genetic defects.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is often stored in a refrigerator designated for flammable materials.[3][18] It is also noted to be moisture-sensitive.[18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

(S)-1,2-Epoxy-5-hexene is a chiral building block of significant value to the scientific research and drug development communities. Its well-defined stereochemistry and dual functionality provide a reliable platform for the efficient and stereocontrolled synthesis of complex molecules. A thorough understanding of its properties, synthetic routes—particularly the robust Jacobsen hydrolytic kinetic resolution—and the predictable nature of its ring-opening reactions is crucial for leveraging its full synthetic potential. Adherence to proper safety and handling protocols ensures its effective and safe utilization in the laboratory.

References

-

Guthrie, D., Saathoff, J., Sahani, R., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. Available at: [Link][6][11][14]

-

Larrow, J. F., & Jacobsen, E. N. (2004). Industrial Applications of The Jacobsen Hydrolytic Kinetic Resolution Technology. Scribd. Available at: [Link][12]

-

Scribd. (n.d.). Nucleophilic Ring-Opening of 1,2-Epoxyhexane. Retrieved from: [Link][15]

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from: [Link][5]

-

Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. YouTube. Available at: [Link][16]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Science, 277(5328), 936-938. Available at: [Link]

-

Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from: [Link][17]

-

Faiz, S., & Zahoor, A. F. (2016). Ring opening of epoxides with C-nucleophiles. Molecular diversity, 20(4), 969–987. Available at: [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from: [Link][8]

Sources

- 1. (S)-(-)-1,2-Epoxy-5-hexene | CymitQuimica [cymitquimica.com]

- 2. (S)-(-)-1,2-Epoxy-5-hexene, GC 99% | 137688-21-2 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. biosynth.com [biosynth.com]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,2-EPOXY-5-HEXENE(10353-53-4) 1H NMR [m.chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 1,2-EPOXY-5-HEXENE(10353-53-4) IR Spectrum [m.chemicalbook.com]

- 10. 1,2-EPOXY-5-HEXENE(10353-53-4) MS spectrum [chemicalbook.com]

- 11. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

- 17. Khan Academy [khanacademy.org]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (S)-1,2-Epoxy-5-hexene: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth exploration of (S)-1,2-Epoxy-5-hexene, a valuable chiral building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical aspects of this reagent, from its fundamental properties to its practical application in the synthesis of complex molecules. We will delve into robust synthetic protocols, underscore the importance of its stereochemistry, and highlight its role in the advancement of pharmaceutical research.

Core Molecular Attributes and Physicochemical Properties

(S)-1,2-Epoxy-5-hexene is a chiral epoxide that features both a reactive oxirane ring and a terminal alkene, making it a versatile bifunctional synthetic intermediate.[1][2] Its utility is significantly enhanced by its availability as a single enantiomer, which is crucial for the stereocontrolled synthesis of complex chiral molecules.

A clear understanding of its physical and chemical properties is paramount for its effective use and handling in a laboratory setting. While some reported values in the literature show slight variations, the following table summarizes the most commonly cited data for the racemic mixture, which are largely applicable to the (S)-enantiomer.

| Property | Value | Source(s) |

| CAS Number | 137688-21-2 | [2] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow liquid | [4] |

| Boiling Point | 119-121 °C (lit.) | [3][5] |

| Density | 0.87 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.425 (lit.) | [3][5] |

| Storage Temperature | 2-8°C | [3] |

Strategic Synthesis of Enantiopure (S)-1,2-Epoxy-5-hexene

The synthesis of enantiomerically pure (S)-1,2-Epoxy-5-hexene is a critical process that underpins its application in asymmetric synthesis. The most robust and scalable method involves a two-step sequence: the epoxidation of a readily available diene followed by a highly selective kinetic resolution.[6][7][8]

Step 1: Synthesis of Racemic 1,2-Epoxy-5-hexene

The initial step involves the non-selective epoxidation of 1,5-hexadiene to yield the racemic epoxide. meta-Chloroperoxybenzoic acid (mCPBA) is a commonly employed reagent for this transformation due to its reliability and commercial availability.[6] The primary challenge in this step is to control the reaction to favor mono-epoxidation over the formation of the undesired bis-epoxide. This is achieved by using an excess of 1,5-hexadiene and maintaining a low reaction temperature.[6]

Step 2: Hydrolytic Kinetic Resolution (HKR)

With the racemic epoxide in hand, the key to obtaining the desired (S)-enantiomer is the hydrolytic kinetic resolution (HKR). This elegant method, pioneered by Jacobsen and others, utilizes a chiral catalyst to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer unreacted and thus enriched.[6]

To produce (S)-1,2-Epoxy-5-hexene, the (S,S)-enantiomer of the Jacobsen (salen)Co(II) catalyst is employed. This catalyst will selectively catalyze the ring-opening of the (R)-epoxide with water, leaving the desired (S)-epoxide untouched.[6][9] The resulting diol from the hydrolyzed (R)-epoxide can then be easily separated from the unreacted (S)-epoxide by distillation.

The following diagram illustrates this synthetic workflow:

Caption: Synthetic workflow for (S)-1,2-Epoxy-5-hexene.

Experimental Protocol: Synthesis and Resolution

The following protocol is adapted from established literature procedures and provides a scalable method for producing enantiomerically enriched (S)-1,2-Epoxy-5-hexene.[6][8]

Part A: Synthesis of rac-1,2-Epoxy-5-hexene

-

Reaction Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 1,5-hexadiene (150 g, 1.83 mol) and dichloromethane (DCM, 750 mL).

-

Cooling: Cool the solution to 0°C with constant stirring.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (mCPBA, ~77%, 210 g, 0.94 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the resulting suspension at 0°C for 3-5 hours. Monitor the reaction progress by GC-MS to confirm the consumption of mCPBA.

-

Work-up: Quench the reaction by slowly adding a 2 N aqueous solution of sodium hydroxide (NaOH) until the mixture is basic. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude racemic epoxide can be purified by distillation, although for the subsequent resolution step, crude material is often sufficient.

Part B: Hydrolytic Kinetic Resolution

-

Catalyst Preparation: In a separate flask, prepare the active (S,S)-(salen)Co(III)OAc catalyst by stirring the (S,S)-(salen)Co(II) complex (0.5 mol%) in toluene with acetic acid for 30 minutes in the presence of air.

-

Resolution Setup: To a reactor containing the crude rac-1,2-Epoxy-5-hexene (1.0 equiv), add the pre-activated catalyst.

-

Hydrolysis: Cool the mixture to 0°C and add water (0.55 equiv). Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitoring Enantiomeric Excess: Monitor the enantiomeric excess (ee) of the remaining epoxide by chiral GC analysis. The reaction is typically stopped at ~50% conversion to achieve high ee of the unreacted epoxide.

-

Purification: Once the desired ee is reached, the reaction mixture is subjected to vacuum distillation. The lower boiling (S)-1,2-Epoxy-5-hexene is collected, separating it from the higher boiling diol by-product.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of (S)-1,2-Epoxy-5-hexene stems from the distinct reactivity of its two functional groups. This allows for a wide range of selective transformations, making it a powerful tool in the synthesis of complex molecules and pharmaceutical intermediates.[2][6]

The epoxide moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This can occur under both acidic and basic conditions, with the regioselectivity of the attack being a key consideration. The terminal alkene can participate in a variety of addition reactions, such as hydrogenation, hydroboration-oxidation, and metathesis.

A significant application of this chiral building block is in the synthesis of the C20-C26 fragment of the potent anticancer drug, Halaven® (Eribulin).[6] This underscores the importance of (S)-1,2-Epoxy-5-hexene in providing a key stereocenter that is crucial for the drug's biological activity.

Caption: Reactivity and role as a chiral building block.

Safety and Handling

(S)-1,2-Epoxy-5-hexene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is also suspected of causing genetic defects and may cause cancer.[7] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

| Hazard Statement | Description |

| H225 | Highly flammable liquid and vapor |

| H341 | Suspected of causing genetic defects |

| H350 | May cause cancer |

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Use explosion-proof electrical/ventilating/lighting equipment.[7]

-

Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

Store in a well-ventilated place. Keep cool.[7]

Conclusion

(S)-1,2-Epoxy-5-hexene is a cornerstone chiral building block for modern asymmetric synthesis. Its value to the research, pharmaceutical, and drug development communities is firmly established. A thorough understanding of its synthesis, particularly the nuances of the hydrolytic kinetic resolution, is key to harnessing its full potential. By following well-established protocols and adhering to stringent safety measures, researchers can confidently employ this versatile reagent to construct complex, life-enhancing molecules.

References

-

Guthrie, D., et al. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development. Available from: [Link]

-

Lab Supplies. 1,2-Epoxy-5-hexene, 97% | 260347-5G. Available from: [Link]

-

ChemRxiv. Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene: an important chiral building block. (2024-04-30). Available from: [Link]

-

Pearson+. When 1,2-epoxycyclohexane (cyclohexene oxide) is treated with anhydrous HCl in ether, the product is trans-2-chlorocyclohexanol. The reaction proceeds through a protonated epoxide intermediate followed by nucleophilic attack of the chloride ion. Available from: [Link]

-

Carl ROTH. (S)-(-)-1,2-Epoxy-5-hexene. Available from: [Link]

-

ACS Publications. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. (2024-08-01). Available from: [Link]

-

ElectronicsAndBooks. Reactions of Alicyclic Epoxy Compounds with Nitrogen-Containing Nucleophiles. Available from: [Link]

-

ResearchGate. Scheme 2. Incorporation of 1,2-epoxy-5-hexene into poly(dimethyl-co-methyl hydrosiloxane). Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. (S)-(-)-1,2-Epoxy-5-hexene, GC 99% | 137688-21-2 [m.chemicalbook.com]

- 3. 1,2-环氧基-5-己烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-1,2-Epoxy-5-hexene from 1,5-Hexadiene

Foreword: The Strategic Importance of Chiral Epoxides

In the landscape of modern pharmaceutical and fine chemical synthesis, chiral epoxides stand out as exceptionally valuable intermediates.[1] Their inherent ring strain and polarized bonds allow for facile, regioselective, and stereospecific ring-opening reactions, providing access to a diverse array of chiral molecules, including amino alcohols, diols, and other functionalized synthons.[1] (S)-1,2-Epoxy-5-hexene, a key chiral building block, is particularly sought after for its bifunctional nature, possessing both a reactive epoxide and a terminal alkene for subsequent chemical elaboration.[2][3][4] This guide provides a comprehensive overview of its synthesis from the inexpensive and readily available feedstock, 1,5-hexadiene, focusing on the practical application and mechanistic underpinnings of catalytic asymmetric epoxidation.

The Core Challenge: Selective Epoxidation of a Non-conjugated Diene

The synthesis of (S)-1,2-epoxy-5-hexene from 1,5-hexadiene presents a distinct set of challenges that must be addressed through precise catalytic control:

-

Regioselectivity: 1,5-hexadiene possesses two electronically equivalent terminal double bonds. A successful synthesis must prevent over-reaction to the diepoxide and maximize the yield of the desired mono-epoxidized product. This is typically controlled by using the diene in excess.[2]

-

Enantioselectivity: The primary goal is to generate the epoxide with a high degree of stereocontrol, selectively producing the (S)-enantiomer. This requires a chiral catalyst capable of differentiating between the two prochiral faces of the alkene.

While several methods exist for asymmetric epoxidation, the Sharpless-Katsuki epoxidation is famously effective for allylic alcohols.[5][6] However, since 1,5-hexadiene is an unfunctionalized olefin, the Sharpless method is unsuitable. This necessitates a catalyst system designed specifically for such substrates, leading us to the premier choice for this transformation: the Jacobsen-Katsuki epoxidation.[7][8][9]

The Jacobsen-Katsuki Epoxidation: A Powerful Tool for Unfunctionalized Olefins

Developed independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this reaction utilizes a chiral Manganese(III)-salen complex to achieve highly enantioselective epoxidation of a broad range of unfunctionalized alkenes.[7][9][10]

The Catalyst: A Chiral Pocket for Stereocontrol

The remarkable stereoselectivity of the Jacobsen-Katsuki epoxidation originates from its catalyst: a C₂-symmetric Mn(III) complex coordinated to a salen-type ligand.[7] The most common and effective ligands are derived from the condensation of substituted salicylaldehydes with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane for the synthesis of the (R,R)-catalyst, which typically yields (S)-epoxides from terminal olefins. The bulky groups on the salen ligand create a sterically defined chiral environment around the manganese active site, which is fundamental to directing the oxygen atom transfer to a specific face of the alkene.

The Catalytic Cycle: Mechanism of Oxygen Transfer

The precise mechanism has been a subject of extensive study, with evidence pointing towards a stepwise, radical-like pathway for most substrates, though a concerted mechanism is also possible.[7][8][11] The generally accepted catalytic cycle proceeds as follows:

-

Activation: The Mn(III)-salen precatalyst is oxidized by a terminal oxidant (e.g., buffered sodium hypochlorite, NaOCl) to a highly reactive oxomanganese(V) species (Mn(V)=O).[7][8][10]

-

Alkene Approach: The 1,5-hexadiene substrate approaches the Mn(V)=O active species. The chiral ligand architecture dictates the trajectory of this approach, sterically hindering access to one of the two prochiral faces of the double bond.[8]

-

Oxygen Transfer: The oxygen atom is transferred from the manganese to the alkene. This may proceed through a short-lived radical intermediate or a metallaoxetane, ultimately forming the epoxide ring.[8][11]

-

Catalyst Regeneration: Upon formation of the epoxide, the manganese is reduced back to its Mn(III) state, ready to re-enter the catalytic cycle.

Caption: The catalytic cycle for the Jacobsen-Katsuki epoxidation.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of (S)-1,2-epoxy-5-hexene. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |

| 1,5-Hexadiene | 82.14 | 50 | 5.0 | Should be freshly distilled or passed through alumina. |

| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride | 637.15 | 0.2 | 0.02 (2 mol%) | (R,R)-Jacobsen's Catalyst. |

| Dichloromethane (DCM) | 84.93 | - | - | Anhydrous, reaction solvent. |

| Sodium Hypochlorite (NaOCl) | 74.44 | 15 | 1.5 | Commercial bleach, buffered solution. |

| Phosphate Buffer (0.05 M, pH 11.3) | - | - | - | Prepared from Na₂HPO₄ and NaOH. |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - | Saturated aqueous solution for quenching. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,5-hexadiene (4.11 g, 50 mmol) and (R,R)-Jacobsen's catalyst (127 mg, 0.2 mmol). Dissolve the solids in 50 mL of dichloromethane.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with vigorous stirring.

-

Oxidant Addition: In a separate flask, prepare the oxidant solution by mixing 25 mL of commercial bleach (approx. 15 mmol NaOCl) with 25 mL of the pH 11.3 phosphate buffer. Cool this solution to 0 °C.

-

Reaction: Add the cold, buffered NaOCl solution to the reaction flask dropwise via an addition funnel over 1 hour. Ensure vigorous stirring to facilitate mixing of the biphasic system. The reaction mixture will typically turn dark brown.

-

Monitoring: Allow the reaction to stir at 0 °C for an additional 3-4 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).[12]

-

Workup: Once the reaction is complete, quench by adding saturated sodium thiosulfate solution until the dark color dissipates. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with 25 mL portions of dichloromethane.

-

Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not over-heat during concentration to avoid loss of the volatile epoxide product.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by careful vacuum distillation to yield the pure (S)-1,2-epoxy-5-hexene.[2][12]

Safety Considerations

-

Oxidants: Sodium hypochlorite is corrosive. Handle with care. The workup procedure must ensure all oxidizing agents are quenched before solvent removal.[13]

-

Solvents: Dichloromethane is a volatile, chlorinated solvent. All operations must be performed in a fume hood.

-

Product Volatility: The product is relatively volatile (b.p. ~120 °C).[4] Care must be taken during solvent removal and distillation to minimize loss.

Comparative Analysis of Asymmetric Epoxidation Methods

To provide context for the selection of the Jacobsen-Katsuki epoxidation, a comparison with other leading methods is instructive.

| Feature | Jacobsen-Katsuki Epoxidation | Sharpless Asymmetric Epoxidation | Biocatalysis (e.g., P450) |

| Substrate Scope | Excellent for unfunctionalized cis- and terminal olefins.[7][8] | Restricted to allylic alcohols.[5][7] | Increasingly broad for terminal alkenes.[14][15][16] |

| Catalyst | Chiral Mn(III)-salen complex.[7] | Ti(IV)-isopropoxide / chiral tartrate ester.[5][17] | Engineered enzymes (e.g., Cytochrome P450).[14][18] |

| Typical Oxidant | NaOCl, m-CPBA.[10] | tert-Butyl hydroperoxide (TBHP).[5] | O₂ with NADPH cofactor regeneration.[14][15] |

| Enantioselectivity | Often >90% ee.[7] | Typically >95% ee.[5] | Can be very high (>95% ee), but is enzyme/substrate specific.[14] |

| Key Advantage | Broad scope for non-activated alkenes. | High predictability and enantioselectivity for a specific class. | "Green" oxidant (O₂), mild conditions, high selectivity. |

| Key Limitation | Catalyst cost; can be less effective for trans-olefins.[7] | Narrow substrate scope. | Enzyme availability, stability, and lower throughput.[16] |

Product Analysis and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-1,2-epoxy-5-hexene.

Structural Verification

Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are used to confirm that the chemical structure of the product is correct and to assess its chemical purity.

Enantiomeric Purity Assessment

Determining the enantiomeric excess (% ee) is the most critical quality control step. Due to the identical physical properties of enantiomers, a chiral environment is required for their separation.

-

Chiral Gas Chromatography (GC): This is the method of choice for volatile chiral compounds like 1,2-epoxy-5-hexene.[19] The sample is passed through a capillary column coated with a chiral stationary phase (often a cyclodextrin derivative).[20][21] The two enantiomers interact differently with the chiral phase, resulting in different retention times and allowing for their separation and quantification. The % ee is calculated from the integrated peak areas of the (R) and (S) enantiomers.

Overall Synthesis and Analysis Workflow

The entire process from starting material to final validated product can be visualized as a logical sequence of operations.

Caption: Workflow for the synthesis and analysis of (S)-1,2-epoxy-5-hexene.

Conclusion and Future Directions

The Jacobsen-Katsuki asymmetric epoxidation provides a reliable, highly selective, and scalable method for producing (S)-1,2-epoxy-5-hexene from 1,5-hexadiene. The causality behind its success lies in the meticulously designed chiral ligand, which creates a well-defined steric environment that forces the epoxidation to proceed with high facial selectivity. By carefully controlling reaction parameters such as stoichiometry and temperature, this method delivers a valuable chiral building block essential for advanced organic synthesis.

Looking forward, the field continues to evolve. The development of immobilized or recyclable versions of the Jacobsen catalyst aims to improve economic and environmental metrics.[22] Furthermore, the rapid advancements in biocatalysis, particularly with engineered monooxygenases, present a promising future for even more sustainable and selective epoxidation processes.[15][16]

References

- Jacobsen, E. N. (n.d.). Jacobsen epoxidation. Wikipedia.

- Wipf Group. (2006, February 15). Jacobsen-Katsuki Epoxidations.

- Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.

- Kubo, T., Peters, M. W., Meinhold, P., & Arnold, F. H. (2006). Enantioselective epoxidation of terminal alkenes to (R)- and (S)-epoxides by engineered cytochromes P450 BM-3. Chemistry, 12(4), 1216–1220.

- (n.d.). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. Chinese Journal of Chemistry.

- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.

- (n.d.). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S) - Chemistry and Chemical Engineering Division. Caltech.

- Kubo, T., Peters, M. W., Meinhold, P., & Arnold, F. H. (2006). Enantioselective epoxidation of terminal alkenes to (R)- and (S)-epoxides by engineered cytochromes P450 BM-3. PubMed.

- Kubo, T., Peters, M. W., Meinhold, P., & Arnold, F. H. (2006). Enantioselective Epoxidation of Terminal Alkenes to (R)‐ and (S)‐Epoxides by Engineered Cytochromes P450 BM‐3. Chemistry – A European Journal, 12(4), 1216–1220.

- Grokipedia. (n.d.). Jacobsen epoxidation.

- Trost, B. M., & Crawley, M. L. (n.d.). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. PMC - NIH.

- (2025, August 7). ChemInform Abstract: Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. ChemInform.

- (n.d.). Jacobson katsuki named rxn. Slideshare.

- (2005, April 18). Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts. Chemical Society Reviews (RSC Publishing).

- Farokhi, A., & Hosseini-Monfared, H. (2016). A recyclable Mn–porphyrin catalyst for enantioselective epoxidation of unfunctionalized olefins using molecular dioxygen. New Journal of Chemistry (RSC Publishing).

- Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (n.d.). Enantioselective Epoxidation of Non-conjugated cis-Olefins by Chiral Dioxirane. PMC - NIH.

- (2024, August 1). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. American Chemical Society.

- (n.d.). Sharpless epoxidation. Wikipedia.

- Chen, G., Kumar, A., Zhang, H., & Gamlath, C. B. (n.d.). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. PMC - NIH.

- (n.d.). Jacobsen epoxidation. OpenOChem Learn.

- (2002, August 28). The Career of K. Barry Sharpless. Macmillan Group.

- Kureshy, R. I., et al. (2015, February 10). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. Organic Letters - ACS Publications.

- (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute.

- Hauer, B. (2021, March 10). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. MDPI.

- Sharpless Lab. (n.d.). Publications. The Scripps Research Institute.

- (n.d.). Process for the purification of epoxides. Google Patents.

- (2024, August 1). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. ACS Publications.

- (n.d.). Asymmetric epoxidation. Wikipedia.

- BenchChem. (n.d.). A Comparative Guide to Chiral Epoxide Synthesis: Beyond Asymmetric Epoxidation.

- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.

- Biosynth. (n.d.). (S)-(-)-1,2-Epoxy-5-hexene.

- ChemicalBook. (n.d.). (S)-(-)-1,2-Epoxy-5-hexene, GC 99%.

- (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.

- (2025, April 28). Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. Lancaster EPrints.

- (n.d.). Jacobsen Asymmetric Epoxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803.

- (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.

- Jacobsen, E. N. (n.d.). Asymmetric catalysis of epoxide ring-opening reactions. PubMed - NIH.

Sources

- 1. Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins [manu56.magtech.com.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 10. grokipedia.com [grokipedia.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 14. cheme.caltech.edu [cheme.caltech.edu]

- 15. Enantioselective epoxidation of terminal alkenes to (R)- and (S)-epoxides by engineered cytochromes P450 BM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. sci-hub.box [sci-hub.box]

- 19. (S)-(-)-1,2-Epoxy-5-hexene, GC 99% | 137688-21-2 [m.chemicalbook.com]

- 20. gcms.cz [gcms.cz]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. A recyclable Mn–porphyrin catalyst for enantioselective epoxidation of unfunctionalized olefins using molecular dioxygen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Enantioselective Epoxidation of 1,5-Hexadiene: A Technical Guide to the Synthesis of (S)-1,2-Epoxy-5-hexene

Abstract

This in-depth technical guide provides a comprehensive overview of the methodologies for the enantioselective epoxidation of 1,5-hexadiene to produce the valuable chiral building block, (S)-1,2-epoxy-5-hexene. Recognizing the critical role of enantiopure epoxides in the synthesis of pharmaceuticals and complex bioactive molecules, this document delves into the core principles, mechanistic intricacies, and practical execution of leading catalytic systems.[1][2][3][4][5][6] The guide is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and field-proven insights to enable the successful implementation of these synthetic strategies.

Introduction: The Strategic Importance of (S)-1,2-Epoxy-5-hexene

(S)-1,2-Epoxy-5-hexene is a versatile and highly valuable chiral intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive epoxide ring and a terminal alkene, allows for a wide array of subsequent chemical transformations. This makes it a crucial precursor for the construction of complex molecular architectures with precise stereochemical control. The applications of this chiral building block are extensive, particularly in the pharmaceutical industry for the synthesis of enantiopure drugs, where the stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety profile.[7][8] For instance, chiral epoxides are key components in the synthesis of various natural products and biologically active compounds.[2][5][9]

The primary challenge in the synthesis of (S)-1,2-epoxy-5-hexene lies in achieving high enantioselectivity in the epoxidation of the prochiral diene, 1,5-hexadiene. This guide will explore the leading catalytic systems that have been developed to address this challenge, with a focus on their underlying mechanisms, practical considerations, and comparative performance.

Mechanistic Foundations of Enantioselective Epoxidation

Asymmetric epoxidation is a cornerstone of modern organic synthesis, enabling the conversion of prochiral alkenes into chiral epoxides with high enantiomeric excess.[10][11] The fundamental principle involves the use of a chiral catalyst that creates a chiral environment around the alkene, directing the oxidant to one face of the double bond over the other. Several classes of catalysts have been successfully employed for this purpose, each with its own characteristic mechanism.

Metal-Salen Complexes: The Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful and widely utilized method for the enantioselective epoxidation of unfunctionalized olefins.[7][8][12][13] This reaction employs a chiral manganese(III)-salen complex as the catalyst.[7][8][13] The mechanism, while not definitively elucidated in its entirety, is generally believed to involve a high-valent manganese(V)-oxo species as the active oxidant.[13][14]

The proposed catalytic cycle can be visualized as follows:

Caption: Enantioselective epoxidation of 1,5-hexadiene using Jacobsen's catalyst.

A critical aspect of this reaction is the use of a terminal oxidant, with buffered sodium hypochlorite (bleach) being a common and cost-effective choice. [7][8]The reaction is typically carried out in a biphasic system or with the aid of a phase-transfer catalyst to facilitate the interaction between the aqueous oxidant and the organic substrate and catalyst.

Comparative Analysis of Catalytic Systems

The selection of a suitable catalytic system for the enantioselective epoxidation of 1,5-hexadiene depends on several factors, including the desired scale of the reaction, cost considerations, and environmental impact. The following table provides a comparative summary of the key features of the discussed methodologies.

| Catalytic System | Catalyst | Oxidant | Typical Enantioselectivity (% ee) | Advantages | Disadvantages |

| Jacobsen-Katsuki | Chiral Mn(III)-salen complex | NaOCl, m-CPBA | >90 | High enantioselectivity for a broad range of olefins, well-established methodology. [7][12][13] | Use of stoichiometric chlorinated oxidants can be a drawback. |

| Titanium-Salan | Chiral Ti(IV)-salan complex | H₂O₂ | 89-97 | Utilizes an environmentally friendly oxidant, high regio- and enantioselectivity for conjugated dienes. [9][15] | May be more substrate-specific than Jacobsen-Katsuki epoxidation. |

| Biocatalysis | Enzymes (e.g., monooxygenases) | O₂, H₂O₂ | Often >99 | Exceptional selectivity, mild reaction conditions, environmentally benign. [5] | Enzyme stability, cofactor regeneration, and substrate scope can be limiting factors. |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the laboratory-scale synthesis of (S)-1,2-epoxy-5-hexene via the Jacobsen-Katsuki epoxidation.

Preparation of (R,R)-Jacobsen's Catalyst

The (R,R)-Jacobsen's catalyst, (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, can be synthesized from commercially available starting materials.

Workflow for Catalyst Synthesis:

Caption: Workflow for the synthesis of (R,R)-Jacobsen's catalyst.

Enantioselective Epoxidation of 1,5-Hexadiene

Materials:

-

1,5-Hexadiene

-

(R,R)-Jacobsen's catalyst

-

Dichloromethane (CH₂Cl₂)

-

Buffered sodium hypochlorite solution (commercial bleach adjusted to pH ~11 with 0.05 M Na₂HPO₄)

-

4-Phenylpyridine N-oxide (optional co-catalyst)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1,5-hexadiene and dichloromethane.

-

Add the (R,R)-Jacobsen's catalyst (typically 1-5 mol%) and, if used, the 4-phenylpyridine N-oxide co-catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the buffered sodium hypochlorite solution dropwise with vigorous stirring over a period of 1-2 hours.

-

Allow the reaction to stir at 0 °C for several hours, monitoring the progress by TLC or GC.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with saturated aqueous Na₂SO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford (S)-1,2-epoxy-5-hexene.

Self-Validation: The enantiomeric excess of the product should be determined by chiral GC or HPLC analysis.

Conclusion

The enantioselective epoxidation of 1,5-hexadiene to (S)-1,2-epoxy-5-hexene is a pivotal transformation in modern organic synthesis. This guide has provided a detailed examination of the key methodologies, with a particular focus on the robust and widely applicable Jacobsen-Katsuki epoxidation. By understanding the underlying mechanistic principles and adhering to meticulously designed experimental protocols, researchers and drug development professionals can effectively access this valuable chiral building block for the synthesis of complex and life-enhancing molecules. The continued development of more sustainable and efficient catalytic systems, such as those employing biocatalysis or earth-abundant metals, will undoubtedly further enhance our ability to perform these critical transformations.

References

-

Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Catalysis in the Synthesis of an HIV Protease Inhibitor. Organic Letters, 6(23), 4261–4264. [Link]

-

Bryliakov, K. P., & Talsi, E. P. (2008). Titanium-Salan-Catalyzed Asymmetric Epoxidation of Alkenes with Aqueous H2O2. Angewandte Chemie International Edition, 47(48), 9345-9347. [Link]

-

Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]

-

Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]

-

Guthrie, D., Saathoff, J. M., et al. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Organic Process Research & Development, 25(9), 2134-2142. [Link]

-

Li, J., Gu, W., Wang, Z., Zhou, X., & Chen, Y. (2023). Asymmetric Bio-epoxidation of Unactivated Alkenes. ChemBioChem, 24(7), e202200719. [Link]

-

Bhuiyan, M. M. R., Mohammed, M. L., & Saha, B. (2021). Sustainable Epoxidation of 1,5-Hexadiene in a Continuous Flow Reactor: Process Optimisation Using Response Surface Methodology. Lancaster EPrints. [Link]

-

Irie, R., Noda, K., Ito, Y., & Katsuki, T. (1991). Catalytic asymmetric epoxidation of unfunctionalized olefins using chiral (salen)manganese(III) complexes. Tetrahedron: Asymmetry, 2(7), 481-494. [Link]

-

Linker, T. (1997). The Jacobsen-Katsuki Epoxidation and its Controversial Mechanism. Angewandte Chemie International Edition in English, 36(19), 2060-2062. [Link]

-

Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023). Jacobsen epoxidation. In Wikipedia. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Bio-epoxidation of Unactivated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block | Semantic Scholar [semanticscholar.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 9. Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Data for (S)-1,2-Epoxy-5-hexene: An In-depth Technical Guide

Introduction

(S)-1,2-Epoxy-5-hexene is a chiral epoxide that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its stereochemistry and the presence of both an epoxide and a terminal alkene functional group make it a valuable synthon for introducing chirality and enabling further chemical transformations. Accurate structural elucidation and purity assessment of (S)-1,2-Epoxy-5-hexene are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a compilation from various reputable sources, including the Spectral Database for Organic Compounds (SDBS), and is intended to be a valuable resource for researchers, scientists, and drug development professionals.[1][2][3][4]

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following structure and atom numbering scheme for (S)-1,2-Epoxy-5-hexene will be used throughout this guide.

Figure 1: Structure of (S)-1,2-Epoxy-5-hexene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For (S)-1,2-Epoxy-5-hexene, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (S)-1,2-Epoxy-5-hexene is characterized by distinct signals for the protons of the epoxide ring, the aliphatic chain, and the terminal alkene. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at 400 MHz.[5]

Table 1: ¹H NMR Data for (S)-1,2-Epoxy-5-hexene in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.89 - 5.75 | m | 1H | H5 |

| 5.10 - 4.98 | m | 2H | H6 |

| 3.08 - 3.03 | m | 1H | H2 |

| 2.75 | dd | 1H | H1a |

| 2.47 | dd | 1H | H1b |

| 2.25 - 2.10 | m | 2H | H4 |

| 1.75 - 1.60 | m | 2H | H3 |

Interpretation of the ¹H NMR Spectrum:

-

Alkene Protons (H5, H6): The multiplet in the region of δ 5.89-5.75 ppm is characteristic of the vinylic proton at the C5 position. The multiplet between δ 5.10-4.98 ppm corresponds to the two terminal vinylic protons at the C6 position.

-

Epoxide Protons (H1, H2): The protons on the epoxide ring appear in the upfield region. The proton at C2 (H2) is observed as a multiplet around δ 3.08-3.03 ppm. The two diastereotopic protons on C1 (H1a and H1b) appear as distinct doublet of doublets at approximately δ 2.75 and 2.47 ppm due to their different spatial relationships with the neighboring protons.

-

Aliphatic Protons (H3, H4): The methylene protons adjacent to the double bond (H4) are found as a multiplet in the δ 2.25-2.10 ppm range. The other methylene protons (H3) are observed as a multiplet around δ 1.75-1.60 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for (S)-1,2-Epoxy-5-hexene in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 137.8 | C5 |

| 115.1 | C6 |

| 52.3 | C2 |

| 47.1 | C1 |

| 33.6 | C4 |

| 30.0 | C3 |

Interpretation of the ¹³C NMR Spectrum:

-

Alkene Carbons (C5, C6): The signals at δ 137.8 and 115.1 ppm are assigned to the sp² hybridized carbons of the double bond, C5 and C6, respectively.

-

Epoxide Carbons (C1, C2): The carbons of the strained epoxide ring are shielded and appear at δ 52.3 (C2) and 47.1 (C1) ppm.

-

Aliphatic Carbons (C3, C4): The sp³ hybridized carbons of the aliphatic chain, C4 and C3, resonate at δ 33.6 and 30.0 ppm, respectively.

Experimental Protocol for NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (S)-1,2-Epoxy-5-hexene is expected to show characteristic absorption bands for the C-H bonds of the alkene and alkane moieties, the C=C double bond, and the C-O bonds of the epoxide ring.

Table 3: IR Absorption Data for (S)-1,2-Epoxy-5-hexene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| 2980-2850 | Strong | C-H stretch (alkane) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | Epoxide ring vibration (symmetric stretch) |

| ~915 | Strong | =C-H bend (alkene, out-of-plane) |

| ~840 | Strong | Epoxide ring vibration (asymmetric stretch) |

Interpretation of the IR Spectrum:

-

Alkene Group: The absorption at ~3080 cm⁻¹ is indicative of the stretching vibration of the C-H bonds on the double bond. The C=C stretching vibration is observed around 1640 cm⁻¹. The strong band at ~915 cm⁻¹ is a characteristic out-of-plane bending vibration for a terminal alkene.

-

Alkane Groups: The strong absorptions in the 2980-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methylene groups in the aliphatic chain.

-

Epoxide Ring: The strained three-membered ring of the epoxide gives rise to characteristic vibrations. The symmetric C-O stretching (ring breathing) is typically found around 1250 cm⁻¹, while the asymmetric C-O stretching appears at a lower wavenumber, around 840 cm⁻¹.[6]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like (S)-1,2-Epoxy-5-hexene, the spectrum is conveniently obtained using the neat liquid as a thin film between two salt plates (e.g., NaCl or KBr).

-

Sample Preparation: A single drop of the neat liquid is placed on a clean, dry salt plate.

-

Assembly: A second salt plate is carefully placed on top to create a thin, uniform film of the liquid.

-

Data Acquisition: The assembled plates are mounted in the spectrometer's sample holder, and the spectrum is recorded. A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile compounds like (S)-1,2-Epoxy-5-hexene.

Table 4: Mass Spectrometry Data for (S)-1,2-Epoxy-5-hexene (EI, 70 eV)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | 5 | [M]⁺ (Molecular Ion) |

| 83 | 15 | [M - CH₃]⁺ |

| 67 | 100 | [C₅H₇]⁺ (Base Peak) |

| 57 | 40 | [C₄H₉]⁺ or [M - C₂H₃O]⁺ |

| 41 | 85 | [C₃H₅]⁺ (Allyl Cation) |

| 39 | 50 | [C₃H₃]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is expected at an m/z of 98, corresponding to the molecular weight of C₆H₁₀O. Under electron ionization, epoxides can undergo various fragmentation pathways.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atom is a common fragmentation pathway for ethers and epoxides.

-

Ring Opening: The strained epoxide ring can open upon ionization, leading to a radical cation that can undergo further rearrangements and fragmentation.

The base peak at m/z 67 likely arises from a complex rearrangement following the initial ionization. The prominent peak at m/z 41 is characteristic of an allyl cation ([C₃H₅]⁺), which is a stable carbocation.

Figure 3: Proposed key fragmentation pathways for 1,2-Epoxy-5-hexene in EI-MS.

Experimental Protocol for GC-MS

A common method for analyzing volatile compounds like (S)-1,2-Epoxy-5-hexene is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., dichloromethane or hexane).

-

GC Separation: A small volume (e.g., 1 µL) of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities on a capillary column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization: The molecules are bombarded with electrons (typically at 70 eV) in the ion source.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of (S)-1,2-Epoxy-5-hexene, enabling its unambiguous identification and characterization. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen atoms, IR spectroscopy identifies the key functional groups (epoxide and alkene), and mass spectrometry determines the molecular weight and provides structural information through fragmentation patterns. The data and protocols presented in this guide serve as a reliable reference for scientists engaged in the synthesis and application of this important chiral building block.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

DATACC. Spectral Database for Organic Compounds (SDBS). [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

National Center for Biotechnology Information. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [Link]

-

Carl ROTH. (S)-(-)-1,2-Epoxy-5-hexene, 1 g. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Spectroscopy Online. The Infrared Spectra of Polymers V: Epoxies. [Link]

-

NIST WebBook. 1-Hexene, 2,5-dimethyl-. [Link]

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. 1,2-Epoxy-5-hexene, 5G | Labscoop [labscoop.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

Physical properties of (S)-1,2-Epoxy-5-hexene (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of (S)-1,2-Epoxy-5-hexene

Introduction

(S)-1,2-Epoxy-5-hexene, a chiral epoxide, serves as a versatile building block in modern organic synthesis. Its unique structural features—a strained oxirane ring and a terminal alkene—provide two distinct reactive sites for a variety of chemical transformations. This guide offers a detailed examination of two fundamental physical properties of (S)-1,2-Epoxy-5-hexene: its boiling point and density. An accurate understanding of these properties is critical for professionals in research and drug development for applications ranging from purification and handling to reaction scale-up and kinetic modeling.

Physicochemical Property Profile

The physical characteristics of (S)-1,2-Epoxy-5-hexene are summarized below. These values are derived from consensus data from leading chemical suppliers and databases, ensuring a high degree of reliability for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Clear colorless to slightly yellow liquid | [3] |

| Boiling Point | 119-121 °C at 760 mmHg | [4][5][6][7] |

| Density | 0.870 g/mL at 25 °C | [5][6] |

| 0.892 g/cm³ | [2][3] | |

| Refractive Index | n20/D 1.425 |

Boiling Point: Experimental Determination

Theoretical Context

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For (S)-1,2-Epoxy-5-hexene, the boiling point is influenced by its moderate molecular weight and the polarity induced by the ether linkage in the epoxide ring. Unlike alcohols, epoxides cannot act as hydrogen bond donors, resulting in lower boiling points than corresponding alcohols. However, the significant ring strain in the three-membered oxirane ring can slightly increase the boiling point compared to analogous acyclic ethers.[8][9] Accurate experimental determination is crucial, especially for purification by distillation, where this property dictates the required temperature and pressure conditions.[10]

Methodology: Thiele Tube Method

For precise determination with a minimal amount of substance, a common scenario in research settings, the Thiele tube method is highly effective.[11] This technique identifies the boiling point by observing the temperature at which a fine stream of bubbles from an inverted capillary ceases and the liquid just begins to enter the capillary upon cooling.

Protocol Steps:

-

Sample Preparation: Secure a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be aligned with the thermometer's bulb.

-

Filling: Add approximately 0.5 mL of (S)-1,2-Epoxy-5-hexene into the vial.

-

Capillary Insertion: Place a capillary tube (sealed at one end) into the vial with the open end down.

-

Apparatus Setup: Insert the thermometer assembly into a Thiele tube containing high-boiling mineral oil, ensuring the vial is fully submerged below the sidearm.

-

Heating: Gently heat the sidearm of the Thiele tube with a microburner. The design of the tube ensures uniform heat distribution via convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air expands and is replaced by the sample's vapor. Continue heating until a continuous and vigorous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature recorded when the bubbling stops and the liquid is just drawn back into the capillary tube.

-

Validation: For enhanced accuracy, repeat the heating and cooling cycle two to three times.

Workflow Visualization: Boiling Point Determination

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Density: Experimental Determination

Theoretical Context

Density, an intrinsic physical property, is defined as the mass of a substance per unit volume (ρ = m/V).[12] For liquids, it is temperature-dependent; therefore, precise temperature control during measurement is paramount for accuracy. The density of (S)-1,2-Epoxy-5-hexene is a critical parameter for converting between mass and volume, essential for preparing solutions of known concentrations and for calculating reaction stoichiometry.

Methodology: Volumetric Flask and Analytical Balance

This method provides high accuracy and is readily performed with standard laboratory equipment.[13] It involves accurately measuring the mass of a known volume of the liquid.

Protocol Steps:

-

Equipment Preparation: Ensure a clean and completely dry volumetric flask (e.g., 10 mL) and its stopper are available.

-

Tare Mass: Place the empty, dry volumetric flask with its stopper on a calibrated analytical balance and record its mass (m₁).

-

Sample Filling: Carefully fill the volumetric flask with (S)-1,2-Epoxy-5-hexene until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

-

Temperature Equilibration: Allow the flask and its contents to equilibrate to a known, constant temperature (e.g., 25.0 °C) in a water bath. The volume of a liquid changes with temperature, so this step is crucial for accuracy.

-

Mass Measurement: Re-stopper the flask, carefully dry the exterior, and measure its total mass on the same analytical balance (m₂).

-

Calculation: Calculate the mass of the liquid by subtraction (m_liquid = m₂ - m₁). The density (ρ) is then calculated using the known volume of the flask (V_flask): ρ = (m₂ - m₁) / V_flask

-

Validation: To ensure precision, the procedure should be repeated at least three times, and the average density should be reported.

Workflow Visualization: Density Determination

Caption: Workflow for Liquid Density Determination.

Conclusion

The boiling point and density of (S)-1,2-Epoxy-5-hexene are foundational parameters for its effective use in a scientific setting. The methodologies detailed in this guide provide robust and reproducible means for verifying these properties in the laboratory. A thorough understanding and precise measurement of these characteristics empower researchers to handle, purify, and utilize this valuable chiral intermediate with confidence and accuracy, ultimately facilitating advancements in chemical synthesis and drug discovery.

References

-

Fisher Scientific. (2010). SAFETY DATA SHEET: 1,2-Epoxy-5-hexene. Link

-

Guidechem. (n.d.). 1,2-EPOXY-5-HEXENE 10353-53-4 wiki. Link

-

Biosynth. (n.d.). (S)-(-)-1,2-Epoxy-5-hexene. Link

-

ChemicalBook. (n.d.). 1,2-EPOXY-5-HEXENE CAS#: 10353-53-4. Link

-

Lab Supplies. (n.d.). 1,2-Epoxy-5-hexene, 97%. Link

-

Sigma-Aldrich. (n.d.). 1,2-Epoxy-5-hexene 97%. Link

-

CHEMICAL POINT. (n.d.). 1,2-Epoxy-5-hexene. Link

-

ChemicalBook. (n.d.). (S)-(-)-1,2-Epoxy-5-hexene, GC 99%. Link

-

National Institutes of Health. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. Link

-

JoVE. (2015). Determining the Density of a Solid and Liquid. Link

-

Home Science Tools. (n.d.). Liquid Density Experiments. Link

-

OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. Link

-

Chemistry LibreTexts. (2021). Experiment 2: The Density of Liquids and Solids. Link

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Link

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Link

-

Astech Ireland Ltd. (n.d.). (S)-(-)-1,2-Epoxy-5-hexene, 25 g, glass. Link

-

Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Link

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Link

-

American Chemical Society. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene. Link

Sources

- 1. biosynth.com [biosynth.com]

- 2. astechireland.ie [astechireland.ie]

- 3. guidechem.com [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. 1,2-EPOXY-5-HEXENE CAS#: 10353-53-4 [m.chemicalbook.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Determining the Density of a Solid and Liquid [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A-Technical-Guide-to-the-Chiral-Purity-and-Enantiomeric-Excess-of-(S)-1,2-Epoxy-5-hexene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,2-Epoxy-5-hexene is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility is intrinsically linked to its enantiomeric purity, as the biological activity of resulting compounds is often stereospecific.[2][3][4] This guide provides a comprehensive technical overview of the core principles and methodologies for determining the chiral purity and enantiomeric excess (e.e.) of (S)-1,2-Epoxy-5-hexene. It delves into the synthetic context that necessitates such analysis, details the primary analytical techniques, and offers field-proven insights into experimental design and data interpretation.

Introduction: The Synthetic Importance of (S)-1,2-Epoxy-5-hexene

Chiral epoxides are highly sought-after intermediates in asymmetric synthesis due to the stereospecific transformations they can undergo.[5] The epoxide ring, a strained three-membered ether, is susceptible to nucleophilic attack, leading to the formation of new stereocenters in a controlled manner. (S)-1,2-Epoxy-5-hexene, with its terminal epoxide and a pendant alkene, offers two distinct points for chemical modification, making it a versatile precursor for a range of complex molecules, including pharmaceuticals and natural products.[1][6][7]